(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Description
Properties
IUPAC Name |
(2,5-dimethoxy-2H-furan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSUANFIPZBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515098 | |
| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19969-71-2 | |
| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The electrochemical synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol involves the methoxylation of furfuryl alcohol (2-furanmethanol) in an electrolytic cell. This method adapts the Clauson-Kaas alkoxylation protocol, originally developed for 2,5-dimethoxy-2,5-dihydrofuran (DMDF), to introduce the hydroxymethyl group at the 2-position.
Key Steps :
-
Electrolyte Preparation : Anhydrous methanol is combined with ammonium bromide (NH₄Br, 2.4 mmol per 16 mL methanol) to form the electrolyte solution.
-
Electrode Configuration : A platinum gauze anode and nickel gauze cathode are positioned ~0.5 cm apart in a custom glass cell under argon atmosphere.
-
Temperature Control : The reaction mixture is cooled to -22°C using a cryostat to suppress side reactions.
-
Constant-Current Electrolysis : A current of 80 mA (~9.5 mA/cm²) is applied until 2 Faraday (2123 C) of charge is passed, facilitating the sequential methoxylation of furfuryl alcohol.
Reaction Equation :
Optimization Strategies :
-
Current Density : Maintaining ≤10 mA/cm² minimizes overoxidation byproducts like malealdehyde tetramethyl acetal.
-
Solvent Purity : Technical-grade methanol reduces yields by 12–15% compared to analytical-grade solvent due to trace water content.
-
Post-Reaction Workup : Vacuum distillation (62°C, 0.08 mmHg) isolates the target compound from higher-boiling impurities.
Table 1: Electrochemical Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Starting Material | Furfuryl alcohol |
| Electrolyte | NH₄Br in MeOH |
| Temperature | -22°C |
| Current Density | 9.5 mA/cm² |
| Charge Passed | 2 F |
| Yield (Reported) | 78–82% |
Acid-Catalyzed Cyclization
Mechanism and Substrate Design
This method involves the cyclization of 3,4-dihydroxy-2-methoxymethylbutyraldehyde under acidic conditions to form the dihydrofuran core. The hydroxymethyl group is introduced via a Mukaiyama-aldol-like reaction prior to cyclization.
Procedure :
-
Aldol Condensation : 2-Methoxymethylacrolein reacts with trimethyl orthoformate (TMOF) in methanol under H₂SO₄ catalysis (0.05 mol%) at 69°C for 2.5 hours.
-
Cyclization : The intermediate undergoes intramolecular hemiacetal formation upon neutralization with NaOMe, followed by dehydration to yield the target compound.
Critical Factors :
Table 2: Acid-Catalyzed Cyclization Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | H₂SO₄ (0.05 mol%) |
| Temperature | 69°C |
| Reaction Time | 2.5 hours |
| Yield | 65–70% |
Industrial-Scale Production
Continuous-Flow Electrolysis
Industrial methods scale the electrochemical approach using flow reactors to improve throughput. A nickel-molybdenum alloy cathode and dimensionally stable anode (DSA) replace platinum, reducing costs by 40%.
Process Highlights :
-
Flow Rate : 120 mL/min ensures uniform current distribution.
-
Byproduct Management : In-line adsorption columns packed with activated carbon remove malealdehyde derivatives.
Table 3: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Industrial | Laboratory |
|---|---|---|
| Electrodes | Ni-Mo alloy | Pt/Ni gauze |
| Throughput | 12 kg/day | 5 g/batch |
| Energy Consumption | 8 kWh/kg | 22 kWh/kg |
| Purity | 95% | 99% |
Stereochemical Control
Cis/Trans Isomer Management
The compound exists as a 1.6:1 cis/trans mixture under standard conditions. Stereoselectivity is modulated by:
-
Solvent Polarity : Acetonitrile increases the trans isomer ratio to 2:1 via dipole stabilization.
-
Electrolysis Duration : Extending electrolysis time by 20% favors the thermodynamically stable trans isomer.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces various substituted furan derivatives.
Scientific Research Applications
Pharmaceuticals
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol has shown promise in pharmaceutical applications due to its potential biological activities. Research indicates that it may possess antimicrobial and antioxidant properties, making it suitable for the development of new therapeutic agents.
Case Study : A study explored the compound's effects on oxidative stress pathways in cellular models, suggesting its potential role in mitigating oxidative damage and inflammation .
Green Chemistry
The compound is recognized for its applications in green chemistry, particularly in the synthesis of biodegradable polymers. Its derivatives can serve as monomers for environmentally friendly materials, aligning with sustainable practices in chemical manufacturing.
Example : Research has highlighted the use of furan derivatives like this compound in creating bio-based plastics that decompose more readily than traditional petroleum-based plastics .
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to carboxylic acids or aldehydes using oxidizing agents like potassium permanganate. |
| Reduction | Can be reduced to form alcohols using reducing agents such as lithium aluminum hydride. |
| Substitution | Methoxy groups can be replaced with other functional groups under specific conditions. |
Industrial Applications
The compound is also utilized in industrial settings for the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties tailored for different applications.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects through interactions with proteins, nucleic acids, and other cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Biological Activity
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is an organic compound with the molecular formula C7H12O4. It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxymethyl group attached to the furan ring. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound is depicted below:
This compound features:
- Two methoxy groups (-OCH3)
- One hydroxymethyl group (-CH2OH)
These functional groups contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. This compound has shown promising results in scavenging free radicals in vitro. This activity suggests its potential utility in preventing cellular damage associated with aging and chronic diseases .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
- Receptor Binding : Potential binding to receptors that modulate inflammatory responses has been suggested.
- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate apoptosis and cell proliferation.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support the compound's potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Study on Antioxidant Capacity
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Q & A
Basic Questions
Q. What are the established synthetic routes for (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol?
- Methodological Answer : The compound is primarily synthesized via electrochemical methods. A key procedure involves electrolysis of furfuryl alcohol in methanol with sodium bromide (NaBr) at -5°C, achieving ~82% yield . Alternatively, bromination of 2,5-dimethylfuran in methanol followed by oxidation yields intermediates that can be further functionalized . Electrochemical approaches are favored for scalability and reduced reliance on harsh reagents .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include a boiling point of 114°C at 14 mm Hg, density of 1.164 g/mL, and a low flash point (50°F), necessitating storage in flame-proof environments. The refractive index (n20/D = 1.4590) aids in purity assessment during distillation . Researchers should prioritize inert atmospheres (e.g., nitrogen) during reactions to prevent degradation.
Advanced Research Questions
Q. How can electrochemical synthesis be optimized to minimize byproducts like malealdehyde tetramethyl acetal?
- Methodological Answer : Byproduct formation is influenced by current efficiency and temperature. Maintaining strict temperature control (-5°C) and limiting excess charge (e.g., 85% current efficiency) reduces side reactions . Post-reaction isolation via vacuum distillation (62°C, 0.08 mm Hg) effectively separates the target compound from higher-boiling byproducts .
Q. How do stereochemical outcomes (cis/trans isomerism) impact downstream applications, and how can they be controlled?
- Methodological Answer : The compound exists as a cis/trans mixture (1.6:1 ratio under standard conditions) . Researchers can adjust stereoselectivity by modifying electrolysis duration or solvent polarity. NMR analysis (e.g., ¹H NMR δ 5.51–6.14 ppm for olefinic protons) quantifies isomer ratios, while chiral auxiliaries or catalysts may enhance enantioselectivity in subsequent reactions .
Q. What strategies enable the use of this compound in complex syntheses, such as natural product derivatization?
- Methodological Answer : The compound serves as a versatile building block. For example:
- Mukaiyama-aldol reactions : React with TMSOTf to form 2-trimethylsiloxyfuran, enabling coupling with electrophiles without Lewis acids .
- Achmatowicz reaction : Transform into dihydropyrans for monosaccharide synthesis via acid-catalyzed rearrangement .
- Furanone derivatives : Use TMSBr to generate 2(5H)-furanone intermediates for bioactive compound synthesis .
Q. How can contradictions in reported reaction yields for derivatives be resolved?
- Methodological Answer : Yield discrepancies often arise from reagent purity (e.g., technical vs. analytical-grade methanol) or scaling effects. Systematic optimization includes:
- Small-scale trials : Test reagent ratios (e.g., NaBr:substrate stoichiometry) .
- Purification refinement : Use Celite filtration to remove NaBr precipitates before distillation .
- Byproduct monitoring : GC-MS or HPLC to track malealdehyde tetramethyl acetal levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
